![molecular formula C5H5N5S B3054871 [1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine CAS No. 6223-69-4](/img/structure/B3054871.png)
[1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine
Overview
Description
“[1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine” is a type of heterocyclic compound . It has been studied for its potential pharmacological properties .
Synthesis Analysis
The synthesis of “[1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine” involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product, which then undergoes [3,3]-Claisen rearrangement .Molecular Structure Analysis
The molecular structure of “[1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine” is characterized by the presence of a thiazolo[5,4-d]pyrimidine core . The X-ray diffraction data analysis can provide more detailed structural information .Scientific Research Applications
Pharmaceuticals and Depression Treatment
Thiazolo[5,4-d]pyrimidine derivatives have been synthesized and evaluated for their affinity and potency at the human adenosine receptors . Specifically, the 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative was evaluated for its antidepressant-like activity in in vivo studies, showing an effect comparable to that of the reference amitriptyline .
Anticancer Applications
Compounds of Thiazolo[5,4-d]pyrimidine have shown antiproliferative effects against cell lines of leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer .
Antifungal and Antioxidant Properties
Synthesized Thiazolo[3,2-a]pyrimidine compounds have exhibited moderate-to-high antifungal activities .
Synthesis and Chemical Properties
Thiazolo[3,2-a]pyrimidines have been synthesized and their chemical properties have been studied in detail . The 2-substituted derivatives of Thiazolo[3,2-a]pyrimidine are promising scaffolds for the design of new medicines .
Design of New Medicines
The structural similarity of the Thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
6. High Reactivity Toward Various Electrophilic Reagents Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .
Future Directions
The future research directions for “[1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine” could involve further exploration of its pharmacological properties, particularly its potential as a therapeutic agent . Additionally, the development of novel synthesis methods and the study of its reactivity and interactions with various biological targets could be areas of interest .
Mechanism of Action
Target of Action
The primary targets of [1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine are the human Adenosine A1 and A2A receptors . These receptors are G protein-coupled receptors that play crucial roles in many physiological processes, including cardiovascular, immune, and neurological functions .
Mode of Action
[1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine interacts with its targets, the Adenosine A1 and A2A receptors, as an antagonist or inverse agonist . This means it binds to these receptors and reduces their activity, leading to changes in the downstream signaling pathways .
Biochemical Pathways
Upon binding to the Adenosine A1 and A2A receptors, [1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine influences several biochemical pathways. The A1 and A3 receptors are principally coupled to Gi/o proteins, inducing an inhibitory effect on adenylyl cyclase and reducing cAMP production. In contrast, the A2A and A2B receptors stimulate the production of cAMP via Gs proteins .
Pharmacokinetics
Bioinformatics prediction using the web tool swissadme revealed that certain derivatives of this compound possess good drug-likeness profiles , suggesting favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of [1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine’s action are primarily related to its antagonistic or inverse agonistic effects on the Adenosine A1 and A2A receptors. This can lead to changes in cellular signaling and function, potentially influencing various physiological processes .
properties
IUPAC Name |
[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5S/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H,(H2,7,10)(H2,6,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIVXCDZRALGGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)SC(=N2)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293516 | |
Record name | [1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine | |
CAS RN |
6223-69-4 | |
Record name | NSC90337 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90337 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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